molecular formula C12H11ClN2O B7548806 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide

5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide

Cat. No. B7548806
M. Wt: 234.68 g/mol
InChI Key: AFWRHDIETZNAEG-UHFFFAOYSA-N
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Description

5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide, also known as CCMI, is a synthetic compound that belongs to the class of indole-based molecules. It has been extensively studied for its potential application in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide involves the inhibition of the activity of various enzymes and signaling pathways involved in cancer cell growth and angiogenesis. This compound has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is a key regulator of cell growth and survival. It has also been shown to inhibit the activity of the signaling pathway known as the mammalian target of rapamycin (mTOR) pathway, which is involved in cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis. This compound has been shown to inhibit the formation of new blood vessels in tumors, which is a crucial step in tumor growth and progression.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide is its synthetic accessibility, which allows for the easy production of large quantities of the compound. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further in vivo studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route of this compound in vivo. Another direction is to investigate the potential of this compound as a tool for studying the mechanisms of cancer cell growth and angiogenesis. This compound can be used to identify new targets for cancer therapy and to develop new drugs that target these pathways. Finally, future studies can investigate the potential of this compound as a tool for studying the role of PI3K and mTOR pathways in other diseases, such as diabetes and cardiovascular disease.

Synthesis Methods

The synthesis of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide involves the reaction of 5-chloro-1H-indole-2-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of this compound as a white solid.

Scientific Research Applications

5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. This compound has been tested for its inhibitory effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been tested for its ability to inhibit the growth of blood vessels in tumors, which is a crucial step in tumor progression.

properties

IUPAC Name

5-chloro-N-cyclopropyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-8-1-4-10-7(5-8)6-11(15-10)12(16)14-9-2-3-9/h1,4-6,9,15H,2-3H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWRHDIETZNAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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